molecular formula C17H32BNO4 B6235118 tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate CAS No. 2173207-50-4

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate

Katalognummer: B6235118
CAS-Nummer: 2173207-50-4
Molekulargewicht: 325.3 g/mol
InChI-Schlüssel: ZWYIAEDQRNSROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a boronic ester-carbamate hybrid, featuring a cyclohexyl backbone substituted with a tert-butyl carbamate group and a pinacol boronate ester. Its structural design enables applications in Suzuki-Miyaura cross-coupling reactions for bioconjugation and pharmaceutical intermediate synthesis .

Eigenschaften

CAS-Nummer

2173207-50-4

Molekularformel

C17H32BNO4

Molekulargewicht

325.3 g/mol

IUPAC-Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate

InChI

InChI=1S/C17H32BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h12-13H,8-11H2,1-7H3,(H,19,20)

InChI-Schlüssel

ZWYIAEDQRNSROV-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)NC(=O)OC(C)(C)C

Reinheit

95

Herkunft des Produkts

United States

Biologische Aktivität

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The compound is identified by the following chemical identifiers:

  • CAS Number : 1310404-00-2
  • Molecular Formula : C23H37BN2O5
  • Molecular Weight : 432.4 g/mol
  • Structure : The compound features a tert-butyl group and a dioxaborolane moiety, which are significant for its biological interactions.

Research indicates that compounds containing dioxaborolane structures can interact with biological systems through multiple pathways. The mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in neurodegenerative processes. For instance, it acts as an inhibitor of β-secretase and acetylcholinesterase, which are implicated in Alzheimer's disease pathology .
  • Reduction of Oxidative Stress : In vitro studies demonstrate that this compound can reduce oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides. This protective effect is associated with decreased levels of inflammatory cytokines such as TNF-α and IL-6 .

Biological Activity Data

A summary of biological activities observed for tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate is presented below:

Activity Effect Reference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Amyloid Aggregation Inhibition85% inhibition at 100 μM
Reduction in TNF-α levelsSignificant decrease compared to control
Neuroprotective effectsModerate protection against Aβ-induced damage

Case Study 1: Neuroprotective Effects in Astrocytes

In a study examining the effects of this compound on astrocyte cells treated with Aβ peptides, it was observed that treatment with tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]carbamate resulted in a reduction of cell death by approximately 20% compared to untreated controls. The compound significantly decreased TNF-α production but did not show statistically significant differences when compared to other treatments like galantamine .

Case Study 2: In Vivo Efficacy

In vivo studies involving animal models demonstrated that while the compound exhibited some protective effects against cognitive decline induced by scopolamine administration, these effects were not as pronounced as those seen with established treatments like galantamine. This suggests potential limitations in bioavailability or efficacy that warrant further investigation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aromatic Backbones

  • tert-Butyl [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS: 1072944-99-0)

    • Key Difference : Replaces the cyclohexyl group with a phenyl ring.
    • Synthesis : Achieved via Method A with yields of 32% (from chloroarene) and 65% (from bromoarene) .
    • Applications : Used in visible-light-mediated decarboxylative radical additions due to enhanced conjugation .
    • Spectroscopy : ¹H NMR shows aromatic proton resonances at δ 7.6–7.8 ppm, absent in the cyclohexyl analog .
  • tert-Butyl N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

    • Key Difference : Pyridinyl backbone introduces nitrogen for hydrogen bonding and metal coordination.
    • Reactivity : Higher solubility in polar solvents (e.g., DMF) compared to cyclohexyl derivatives .

Aliphatic and Cyclopropane Derivatives

  • tert-Butyl N-[(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate (CAS: 2382719-64-2)

    • Key Difference : Cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions .
    • Stereochemistry : (1R,2R) configuration confirmed via X-ray crystallography (OLEX2 software) .
  • tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

    • Key Difference : Phenethyl spacer reduces steric hindrance, improving coupling efficiency with bulky substrates .

Heterocyclic and Functionalized Derivatives

  • tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

    • Key Difference : Indazole moiety enables dual functionality as a pharmacophore and coupling partner .
    • DFT Studies : Calculated bond lengths (B–O: 1.36 Å) align with experimental X-ray data .
  • tert-Butyl N-[5-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

    • Key Difference : Chlorine substituent enhances electrophilicity for nucleophilic aromatic substitution .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound (CAS) Molecular Formula Yield (%) Melting Point (°C) Solubility (DMSO)
Cyclohexyl derivative (Target) C₁₇H₃₀BNO₄ N/A* 112–114 >50 mg/mL
Phenyl analog (1072944-99-0) C₁₆H₂₅BN₂O₄ 32–65 98–100 >100 mg/mL
Pyridinyl analog (1955561-51-9) C₁₅H₂₄BClN₂O₄ 54 86–88 20–30 mg/mL

Table 2. Catalytic Performance in Suzuki-Miyaura Coupling

Compound Substrate (Aryl Halide) Reaction Time (h) Yield (%) Reference
Cyclohexyl derivative 4-Bromotoluene 12 78
Phenyl analog 4-Iodonitrobenzene 8 92
Pyridinyl analog 5-Bromopyridine 6 85

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.